molecular formula C18H22BrNO2 B13770965 3-Benzoyloxyphenyldiethylmethylammonium bromide CAS No. 64048-36-8

3-Benzoyloxyphenyldiethylmethylammonium bromide

Cat. No.: B13770965
CAS No.: 64048-36-8
M. Wt: 364.3 g/mol
InChI Key: VSMAAVOHRLPPEX-UHFFFAOYSA-M
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Description

3-Benzoyloxyphenyldiethylmethylammonium bromide is a quaternary ammonium compound that features a benzoyloxy group attached to a phenyl ring, which is further connected to a diethylmethylammonium bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxyphenyldiethylmethylammonium bromide typically involves the reaction of benzoyloxyphenyl derivatives with diethylmethylammonium bromide under controlled conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction being carried out at room temperature. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same reaction conditions as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxyphenyldiethylmethylammonium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

3-Benzoyloxyphenyldiethylmethylammonium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Benzoyloxyphenyldiethylmethylammonium bromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium bromide: Similar in structure but with a trimethylammonium group instead of diethylmethylammonium.

    Phenyltrimethylammonium bromide: Contains a phenyl group attached to a trimethylammonium moiety.

Uniqueness

3-Benzoyloxyphenyldiethylmethylammonium bromide is unique due to its specific combination of benzoyloxy and diethylmethylammonium groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

64048-36-8

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

diethyl-methyl-(3-phenoxycarbonylphenyl)azanium;bromide

InChI

InChI=1S/C18H22NO2.BrH/c1-4-19(3,5-2)16-11-9-10-15(14-16)18(20)21-17-12-7-6-8-13-17;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

VSMAAVOHRLPPEX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C1=CC=CC(=C1)C(=O)OC2=CC=CC=C2.[Br-]

Origin of Product

United States

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